molecular formula C21H21N3O4S B2731129 (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 476459-81-1

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2731129
CAS No.: 476459-81-1
M. Wt: 411.48
InChI Key: KQULQYUIUSTUDY-CMDGGOBGSA-N
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Description

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of thiadiazoles and acrylamides. This compound is characterized by its unique structure, which includes a thiadiazole ring, a tolyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated toluene derivative.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the thiadiazole derivative with an appropriate acrylamide precursor, such as 3-(3,4,5-trimethoxyphenyl)acrylic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a phenyl group instead of a tolyl group.

    (E)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the specific positioning of the m-tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thiadiazole derivatives often involves multi-step organic reactions. For the specific compound , it is synthesized through the reaction of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride . This reaction typically requires a controlled environment to ensure high yield and purity. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

A significant aspect of the biological activity of thiadiazole derivatives is their anticancer properties. Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines.

  • Case Study 1: A study demonstrated that related thiadiazole compounds had IC50 values ranging from 0.04 to 23.6 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.04Apoptosis induction
Compound BPC31.7Cell cycle arrest

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. A study involving acrylamide derivatives containing thiadiazole showed significant inhibition of Hepatitis B virus (HBV) replication.

  • Case Study 2: Compounds exhibited IC50 values lower than that of lamivudine, a standard antiviral drug, indicating their potential as therapeutic agents against HBV .
CompoundTarget VirusIC50 (µg/mL)
Compound 9bHBV10.4
Compound 9cHBV3.59

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiadiazole ring or the attached aromatic groups can significantly enhance or reduce activity.

  • Key Findings:
    • The presence of electron-donating groups (such as methoxy groups) tends to increase anticancer activity.
    • The position and nature of substituents on the aromatic rings are critical; for instance, m-tolyl substitutions have shown enhanced lipophilicity and improved cell membrane permeability.

Properties

IUPAC Name

(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULQYUIUSTUDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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